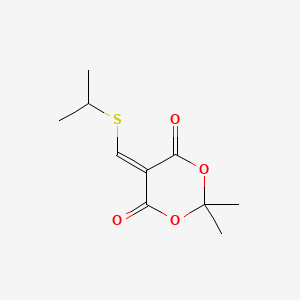

5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a versatile scaffold in organic synthesis. The compound features a 1,3-dioxane-4,6-dione core substituted with an isopropylsulfanyl group at the 5-position. This structural motif enhances its utility as a precursor for synthesizing bioactive heterocycles, pharmaceuticals, and agrochemicals due to the reactive methylene group and the electron-withdrawing dioxane ring . The isopropylsulfanyl substituent introduces steric bulk and sulfur-based reactivity, which can influence both synthetic pathways and biological interactions .

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-5-(propan-2-ylsulfanylmethylidene)-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S/c1-6(2)15-5-7-8(11)13-10(3,4)14-9(7)12/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAJNWXVXWVGIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC=C1C(=O)OC(OC1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901155689 | |

| Record name | 2,2-Dimethyl-5-[[(1-methylethyl)thio]methylene]-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128889-75-8 | |

| Record name | 2,2-Dimethyl-5-[[(1-methylethyl)thio]methylene]-1,3-dioxane-4,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128889-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-5-[[(1-methylethyl)thio]methylene]-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with isopropylthiol in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the thiol group on the carbonyl carbon of the dioxane ring, followed by the elimination of water.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding alcohols or thiols.

Substitution: The dioxane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or thiols.

Substitution: Various substituted dioxane derivatives.

Scientific Research Applications

5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with various molecular targets. The isopropylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The dioxane ring can also interact with biological membranes, affecting their structure and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Key Observations :

- Steric and Electronic Effects : The isopropylsulfanyl group in the target compound provides moderate steric hindrance compared to the bulkier tert-butyl group in but less than the bis(methylthio) analogue in . The sulfur atom enhances nucleophilic reactivity, enabling thiol-exchange reactions.

- Biological Activity: Indole- and morpholino-substituted derivatives exhibit significant antifungal and kinase-inhibitory activities, respectively .

- Solubility : Methoxy-substituted derivatives (e.g., ) show increased polarity and solubility in aqueous media compared to sulfur-containing analogues.

Key Observations :

- Green Chemistry : The target compound’s synthesis aligns with eco-friendly protocols (e.g., solvent-free conditions in ), whereas La(OTf)₃-catalyzed methods offer mild conditions but require rare-earth catalysts.

Biological Activity

5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum's acid, characterized by its unique structure that features a dioxane ring and an isopropylsulfanyl group. This compound has garnered attention due to its potential biological activity and applications in organic synthesis. Despite its promising structure, there is a notable lack of extensive research regarding its specific biological mechanisms and interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄O₄S, with a molecular weight of approximately 206.27 g/mol. The compound typically exists as a crystalline solid with low solubility in water but better solubility in organic solvents. Its reactivity is influenced by the acidity of protons on the methylene carbon adjacent to the carbonyl groups, allowing for various chemical reactions.

Structural Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Meldrum's Acid | Dioxane core with two carbonyl groups | Widely used as a synthetic intermediate |

| 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | Contains diazo group instead of sulfanyl | Exhibits different reactivity patterns |

| 5-Amino-2,2-dimethyl-1,3-dioxane-4,6-dione | Amino group substitution | Potentially bioactive due to amino functionality |

| 5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione | Hydroxyl group addition | Increased polarity may affect solubility |

The presence of the isopropylsulfanyl group in this compound distinguishes it from its analogs and may confer unique chemical reactivity and biological properties.

Currently, there is insufficient research to determine the specific biological mechanisms of action for this compound. Preliminary studies suggest that derivatives of this compound may interact with enzymes or receptors due to their structural similarities to other biologically active compounds. However, detailed studies are required to elucidate these interactions fully.

Potential Applications

The compound's structural features indicate potential applications in various fields:

- Organic Synthesis : Due to its reactive nature, it can serve as an intermediate in synthesizing more complex molecules.

- Pharmaceutical Development : Its derivatives may exhibit bioactivity that could be harnessed for drug development.

- Polymer Chemistry : The compound has been noted for its potential use as a polymerizable monomer.

Future Research Directions

Given the current gaps in knowledge regarding the biological activity of this compound:

- In Vitro Studies : Conducting cell-based assays to assess cytotoxicity and potential therapeutic effects.

- Mechanistic Studies : Investigating how the compound interacts at the molecular level with biological targets.

- Comparative Analysis : Evaluating its activity against structurally similar compounds to identify unique properties.

Q & A

Basic Research Questions

Q. What are the optimized green synthesis methods for 5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione?

- Methodological Answer : The compound can be synthesized via condensation of isopropylidene malonate with aromatic aldehydes in aqueous media using hexadecyltrimethylammonium bromide (HTMAB) as a catalyst. This method offers neutral conditions, short reaction times (~1–2 hours), and high yields (up to 90%) while minimizing environmental impact . Key steps include:

- Preparation of isopropylidene malonate from malonic acid and acetone.

- Use of water as a solvent to reduce toxicity.

- Catalyst recycling potential for cost efficiency.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For example:

- Crystal System : Triclinic (space group P1) with cell parameters a = 7.102 Å, b = 7.356 Å, c = 13.856 Å, and angles α = 82.79°, β = 83.19°, γ = 86.03° .

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) with ω/2θ scans on diffractometers (e.g., Enraf–Nonius CAD-4). Refinement via least-squares methods (R factor < 0.064) ensures accuracy .

- Complementary techniques:

- NMR/IR : Confirm functional groups (e.g., sulfanyl C–S stretch at ~600–700 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., C₁₃H₁₆O₅S has a theoretical m/z of 284.08).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow stringent laboratory guidelines:

- PPE : Gloves, protective goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.

- Waste Disposal : Segregate organic waste and collaborate with certified agencies for incineration .

Advanced Research Questions

Q. How does the isopropylsulfanyl group influence reactivity in oxidation and nucleophilic substitution reactions?

- Methodological Answer : The sulfanyl group (-S-iPr) undergoes selective oxidation with m-chloroperbenzoic acid to form sulfoxide derivatives (e.g., 5-[amino(sulfinylmethyl)methylene] analogs). Key observations:

- Mechanism : Sulfur’s lone pairs facilitate electrophilic attack, forming sulfoxides without progressing to sulfones under mild conditions .

- Side Reactions : Triphenylphosphine displaces sulfanyl groups, yielding phosphonium salts (e.g., triphenyl(thiomethyl)phosphonium derivatives) .

- Experimental Design : Monitor reaction progress via TLC and isolate products using column chromatography (silica gel, hexane/ethyl acetate).

Q. How do crystal packing and hydrogen bonding affect the compound’s stability and solubility?

- Methodological Answer : Structural analysis reveals:

- Hydrogen Bonding : Inverted dimers linked via O–H⋯O interactions (R₂²(20) ring motifs) enhance crystalline stability .

- Solubility Trends : The hydrophobic isopropylsulfanyl group reduces aqueous solubility, favoring organic solvents (e.g., DCM, THF). Compare with hydroxyl-substituted analogs (e.g., 5-(4-hydroxybenzylidene) derivatives) for solubility trade-offs .

Q. How can researchers resolve contradictions in synthetic yields across different methodologies?

- Methodological Answer : Systematic analysis includes:

- Variable Screening : Catalyst type (HTMAB vs. traditional bases), solvent (water vs. DMF), and temperature.

- Data Validation : Reproduce results using controlled conditions (e.g., HTMAB in water yields 85–90% vs. 70% in DMF) .

- Byproduct Identification : Use GC-MS to detect side products (e.g., unreacted aldehydes).

Q. What experimental design frameworks optimize reaction conditions for scaled-up synthesis?

- Methodological Answer : Apply split-plot randomized designs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.